B1577494 Chitin-binding protein 3

Chitin-binding protein 3

Cat. No.: B1577494
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin-binding protein 3 (CBP3) is a thermostable, cationic protein purified from the seeds of Moringa oleifera (Mo-CBP3) that exhibits potent antifungal activity . It is classified as a 2S albumin, a family of seed storage proteins, and its chitin-binding functionality reveals a novel role for this protein class . Mo-CBP3 has been shown to effectively inhibit spore germination and mycelial growth in phytopathogenic fungi such as Fusarium solani , F. oxysporum , Colletotrichum musae , and C. gloeosporioides . Furthermore, it demonstrates significant anticandidal activity against human pathogens like Candida albicans , C. tropicalis , C. krusei , and C. parapsilosis . The mechanism of action is attributed to its ability to bind to chitin in the fungal cell wall, leading to increased cell membrane permeability, the production of reactive oxygen species (ROS), and degradation of microbial DNA . This protein is a basic glycoprotein with a molecular mass of approximately 14 kDa and exists in different oligomeric forms . Its high stability against temperature and pH changes, combined with low toxicity to mammalian cells in preclinical models, makes it a promising candidate for developing new antifungal drugs and enhancing resistance in transgenic crops . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antifungal

sequence

CPAIQRCCQQLRNIQPPCRCCQ

Origin of Product

United States

Structural Biology and Architecture of Chitin Binding Protein 3

Primary Structure Analysis and Domain Architecture

The primary structure, or amino acid sequence, of a chitin-binding protein dictates its folding, domain organization, and ultimately, its function. Analysis of these sequences reveals conserved regions and key residues that are fundamental to chitin (B13524) interaction.

The ability of proteins to bind chitin is conferred by one or more specialized Chitin-Binding Domains (CBDs). These domains are often modular and can be found in various proteins, including enzymes like chitinases and non-catalytic binding proteins. Several conserved motifs and domain families are recognized across different organisms.

Hevein-fold: Originally identified in the protein hevein (B150373) from the rubber tree, this is a common structural motif in plant chitin-binding proteins. It consists of a compact domain of 30-43 amino acids, structurally stabilized by a conserved core of disulfide bridges. A polypeptide from oat seeds, avesin A, exemplifies this, containing a single chitin-binding domain within its 37 residues. nih.gov These domains are typically rich in glycine (B1666218) and aromatic amino acids.

Rebers and Riddiford (R&R) Consensus: This conserved sequence motif is characteristic of many cuticular proteins in arthropods. nih.gov The R&R consensus is crucial for the structural integrity of the exoskeleton by mediating interactions between proteins and chitin fibrils. The first experimental 3D structure of a protein containing an R&R motif was determined for a chitin-binding domain from the jumbo squid Dosidicus gigas, revealing how this motif participates in chitin scaffolding. nih.govbiorxiv.org

Carbohydrate-Binding Modules (CBMs): In the CAZypedia database, CBDs are classified into numerous CBM families based on sequence homology. Proteins designated as CBP3 are often associated with bacterial CBMs. For instance, CBM family 33 is known to contain chitin-binding proteins. researchgate.net Other families, such as CBM5 and CBM73, are also known to possess chitin-binding functions, often as part of larger enzymes like lytic polysaccharide monooxygenases (LPMOs). nih.gov While many CBMs are part of multi-modular enzymes, some exist as independent binding proteins. researchgate.net

Domain/MotifTypical Organism(s)Key Characteristics
Hevein-fold Plants30-43 amino acids; rich in Cysteine and Glycine; stabilized by disulfide bonds.
Rebers & Riddiford (R&R) Consensus Arthropods, MolluscsConserved sequence in cuticular and exoskeletal proteins; involved in scaffolding. nih.gov
Carbohydrate-Binding Module (CBM) Family 33 BacteriaOften found in independent binding proteins or associated with chitinases. researchgate.net
Carbohydrate-Binding Module (CBM) Families 5 & 73 BacteriaFound in multi-modular enzymes like LPMOs; differ in binding affinity and architecture. nih.gov

The stability and binding specificity of chitin-binding domains are critically dependent on the properties of specific amino acid residues.

Cysteine: This is one of the most conserved and functionally significant residues in chitin-binding domains. frontiersin.org The sulfhydryl groups of cysteine residues form covalent disulfide bridges, which are essential for stabilizing the tertiary fold of the domain. frontiersin.org Cys-rich domains, such as the hevein-fold found in proteins like avesin A, contain eight cysteine residues that create a rigid and stable scaffold necessary for presenting the binding interface to the chitin polymer. nih.gov

Glycine: As the smallest amino acid, glycine provides unique conformational flexibility to the polypeptide chain. khanacademy.org In chitin-binding proteins, conserved glycine residues can allow for the sharp turns and compact folding required to form a precise binding pocket. Cys/Gly-rich proteins from oat seeds highlight the prevalence of this residue in forming functional chitin-binding structures. nih.gov

Aromatic Residues: Aromatic amino acids such as Tryptophan (Trp) and Tyrosine (Tyr) are paramount for the direct binding of chitin. Their planar side chains interact with the sugar rings of the N-acetylglucosamine (GlcNAc) units of chitin through hydrophobic stacking interactions. nih.govnih.gov Mutational analyses of a CBM5 domain demonstrated that the removal of two surface-exposed tryptophan residues significantly decreased the protein's ability to bind insoluble chitin, confirming their central role in the interaction. nih.gov The linear arrangement of these residues on the binding surface often correlates with affinity for single chitin chains. nih.gov

Many chitin-binding proteins function in the extracellular environment to interact with external chitin sources, such as fungal cell walls. Their delivery to this location is managed by the cell's secretory pathway.

Signal Peptides: These are short (16-30 amino acid) sequences at the N-terminus of newly synthesized proteins. nih.gov The signal peptide directs the nascent polypeptide to the endoplasmic reticulum in eukaryotes or the plasma membrane in prokaryotes. nih.gov Once the protein is translocated, the signal peptide is cleaved by a signal peptidase, releasing the mature protein. researchgate.net The presence of a signal peptide is a common feature of secreted chitin-binding proteins, including those found in Drosophila and the fungus Trichoderma harzianum. biorxiv.orguzh.ch

Propeptides: Propeptides are larger sequences that are cleaved from a precursor protein (a proprotein) to yield the mature, active protein. This post-translational modification is a common mechanism for regulating enzyme activity, ensuring that activation occurs only in the appropriate location. While common for secreted enzymes like proteases, the specific role of propeptides in non-enzymatic chitin-binding proteins is less universally defined but can be involved in proper folding and stability during transit through the secretory pathway.

Secondary and Tertiary Structure Elucidation

The three-dimensional structure of CBP3 and its domains provides the ultimate insight into the mechanism of chitin binding. Two primary techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have been instrumental in determining these structures.

NMR spectroscopy is a powerful technique for determining the high-resolution structure of proteins in solution, which closely mimics their native physiological state. It is particularly well-suited for studying dynamic processes like ligand binding.

X-ray crystallography provides a static, high-resolution snapshot of a protein's structure in its crystallized form. This method has been vital for visualizing the precise atomic arrangement of chitin-binding domains and their interactions with ligands.

Crystal structures reveal the detailed architecture of the binding surface, including the orientation of the critical aromatic and polar residues that contact the chitin chain. For example, the crystal structure of a chitin-binding domain from Burkholderia pseudomallei was solved at a resolution of 2.00 Å, providing a clear picture of its tertiary fold. rcsb.org Similarly, the structure of a chitin oligosaccharide binding protein from the bacterium Vibrio cholerae was determined at 2.30 Å resolution, offering insights into how bacteria recognize and transport chitin fragments. rcsb.org These crystallographic studies are essential for understanding the molecular basis of substrate specificity and for guiding protein engineering efforts.

PDB IDProtein/DomainOrganismMethodResolution (Å)
3UAM Chitin-binding domainBurkholderia pseudomalleiX-ray Diffraction2.00
4GF8 Chitin Oligosaccharide Binding ProteinVibrio choleraeX-ray Diffraction2.30
6Z40 Carbohydrate-Binding Module 5 (CBM5)Cellvibrio japonicusNMRN/A
6Z41 Carbohydrate-Binding Module 73 (CBM73)Cellvibrio japonicusNMRN/A

Computational Approaches: Homology Modeling and Molecular Dynamics Simulations

The primary structural elucidation of Chitin-Binding Protein 3 (CBP3), particularly the well-studied Variable Region-Containing this compound (VCBP3) from the Florida lancelet (Branchiostoma floridae), has been achieved through experimental methods like X-ray crystallography rather than computational modeling. The available high-resolution crystal structure (PDB ID: 2FBO) provides a detailed and experimentally validated view of its architecture.

While dedicated studies focusing on de novo structure prediction via homology modeling or comprehensive molecular dynamics (MD) simulations to understand the dynamic behavior of CBP3 are not extensively documented in the literature, computational tools have served a crucial supporting role in the characterization of other CBP3 orthologs. For instance, in the study of Mo-CBP3 from Moringa oleifera, computational predictions and mass calculations were instrumental. researchgate.net Researchers used these approaches to correlate the experimentally determined molecular masses of various protein isoforms, identified through mass spectrometry, with amino acid sequences deduced from genomic DNA. researchgate.net This correlative analysis was vital for identifying and confirming a wide array of post-translational modifications responsible for the protein's isoform diversity. researchgate.net

Structural Features and Topologies

The architecture of CBP3 is exemplified by the VCBP3 protein from amphioxus, which is an immune-type receptor. nih.govovid.com Its extracellular region features two tandem immunoglobulin (Ig) V-set domains at the N-terminus, followed by a C-terminal chitin-binding domain. nih.govnih.gov

The quintessential structural feature of the Ig V-set domain is the immunoglobulin fold (Ig-fold), which consists of a β-sheet sandwich or β-barrel structure. plos.org This fold is constructed from two opposing β-sheets stabilized by hydrogen bonds. plos.orgplos.org In the canonical IgV domain, these sheets are typically formed by 7 to 9 β-strands, commonly labeled A, B, C, C', C'', D, E, F, and G. plos.org In VCBP3, the two IgV domains form a notable antiparallel interface that centrally involves their GFCC' sheets. plos.orgplos.org A distinctive feature of the VCBP3 IgV domains is the location of their hypervariable sites, which are found on the β-sheet surfaces rather than the connecting loops, a common location for such variability in the immunoglobulins of jawed vertebrates. cnr.it

FeatureDescriptionSource(s)
Protein Variable Region-Containing this compound (VCBP3) nih.govovid.com
Domain Composition Two N-terminal tandem Immunoglobulin (Ig) V-set domains nih.govnih.gov
Core Fold Immunoglobulin fold (β-sheet sandwich) plos.orgplos.org
Key Structural Motif Antiparallel interface between the two IgV domains plos.org
Involved Secondary Structures GFCC' β-sheets form the core of the inter-domain interface plos.orgplos.org
Hypervariability Located on the surfaces of the β-sheets cnr.it

Quaternary Structure and Oligomerization

The arrangement of the two tandem IgV-like domains in VCBP3 represents a unique structural solution that can be considered a defining feature of its tertiary and pseudo-quaternary structure. Unlike many other proteins containing multiple Ig-like domains which typically adopt a "head-to-tail" tandem orientation, VCBP3 displays a distinct "side-by-side" arrangement. nih.govresearchgate.net

This side-by-side architecture is characterized by rotational symmetry, centered on the antiparallel G-strand flank of each domain. nih.govresearchgate.net The two domains are packed to form an antiparallel interface, creating a stable, compact structure with C2 pseudosymmetry. plos.orgplos.org This unique spatial organization forms a hypervariable surface predicted to be the receptor's binding site. This domain arrangement is highly unusual among Ig superfamily (IgSF) proteins and highlights a novel architectural motif for potential ligand interaction. nih.gov

Post-Translational Modifications Relevant to Structure and Function

Post-translational modifications (PTMs) are critical for the structural and functional diversity of CBP3, particularly for the isoforms found in Moringa oleifera (Mo-CBP3). Mo-CBP3, a member of the 2S albumin family, is not a single entity but rather a complex mixture of isoforms. researchgate.netufc.br This heterogeneity arises from expression of multiple genes and, crucially, from extensive and varied PTMs. researchgate.net

The primary transcript of a Mo-CBP3 isoform is a prepropeptide of approximately 163 amino acid residues. pakbs.orgresearchgate.net This precursor undergoes significant proteolytic processing to yield the mature, active protein. This maturation involves the cleavage and removal of several fragments:

An N-terminal signal peptide (~20 residues) pakbs.orgresearchgate.net

An N-terminal pro-sequence (~16 residues) pakbs.orgresearchgate.net

An internal linker peptide (~29 residues) pakbs.orgresearchgate.net

A short C-terminal sequence from the large chain (~5 residues) pakbs.orgresearchgate.net

This processing results in a mature protein composed of a small chain (~4 kDa) and a large chain (~8 kDa), which remain linked by disulfide bridges. researchgate.net

Beyond proteolytic cleavage, mass spectrometry and computational analyses have revealed a remarkable number of additional modifications across the Mo-CBP3 isoform population. researchgate.net While glycosylation has not been identified as a primary modification, the following PTMs have been reported:

Modification TypeDescriptionSource(s)
Proteolytic Processing Removal of signal, pro-, linker, and C-terminal peptides to form a mature two-chain protein. researchgate.netpakbs.orgresearchgate.net
N-terminal Cyclization The N-terminal glutamine (Gln) residue can undergo cyclization to form pyroglutamic acid. researchgate.net
Hydroxylation Proline (Pro) residues can be hydroxylated. researchgate.net
Phosphorylation Serine (Ser) and Threonine (Thr) residues can be phosphorylated. researchgate.net
Oxidation Methionine (Met) residues are susceptible to oxidation. researchgate.net

These varied combinations of PTMs contribute significantly to the observed complexity and molecular mass variants of Mo-CBP3 found in mature seeds. researchgate.net

Molecular Mechanisms of Chitin Interaction and Ligand Specificity

Thermodynamics and Kinetics of Chitin-CBP3 Binding

The binding of CBP3 to insoluble chitin (B13524) is a dynamic process characterized by specific affinity and kinetic parameters. These factors are influenced by the surrounding environmental conditions, which can alter the strength and speed of the interaction.

The strength of the interaction between a CBP and chitin is quantitatively described by the dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. Studies on CBPs from Serratia proteamaculans (Sp), which are close homologs of other bacterial CBPs, provide quantitative insights into these binding affinities. For instance, SpCBP21 and SpCBP50 exhibit high affinity for chitin, with a clear preference for the β-allomorph. nih.govscispace.com The binding of these proteins occurs rapidly, reaching equilibrium within hours. nih.govscispace.com

The dissociation constants for these proteins have been determined through adsorption isotherm experiments, which measure the amount of bound protein at various concentrations. plos.org These studies reveal that SpCBP21 has a significantly higher affinity for both α- and β-chitin compared to SpCBP50, as indicated by its lower Kd values. nih.govscispace.com

Table 1: Dissociation Constants (Kd) of Serratia proteamaculans CBPs for Chitin Allomorphs Data derived from studies on SpCBP21 and SpCBP50.

ProteinChitin FormDissociation Constant (Kd) [µM]
SpCBP21α-chitin5.31 ± 1.03
SpCBP21β-chitin2.22 ± 0.45
SpCBP50α-chitin9.34 ± 1.67
SpCBP50β-chitin3.11 ± 0.52

The binding dynamics of CBPs are sensitive to environmental conditions such as pH and ionic strength. Research on the chitin-binding domain of Chitinase (B1577495) A1 from Bacillus circulans (ChBDChiA1) demonstrates that binding activity can occur over a wide pH range, with optimal binding observed at alkaline pH (pH 9.0). nih.gov This suggests that electrostatic interactions are not the primary driving force. In fact, the binding affinity of ChBDChiA1 is enhanced in the presence of high salt concentrations (0.5 M NaCl), which further indicates that the interaction is mediated mainly by hydrophobic forces rather than ionic interactions. nih.gov

Conversely, some CBPs, like Mo-CBP3 from Moringa oleifera seeds, are noted for their high stability and resistance to pH changes, retaining their function across a broad pH spectrum. nih.govnih.gov For the chitin polymer itself, both acidic and alkaline conditions can alter its molecular elasticity, which may in turn affect protein binding. mdpi.comnih.gov Generally, an increase in ionic strength can decrease the binding of some proteins by shielding electrostatic charges, but for CBPs where hydrophobic interactions dominate, this effect may be reversed. nih.govmdpi.com

Specificity of Chitin-Binding Protein 3 for Different Chitin Forms

CBP3 and its homologs exhibit a marked specificity for the physical form and polymeric state of chitin. This specificity extends from the crystalline allomorphs of the polysaccharide to its soluble oligosaccharide fragments.

CBPs demonstrate a clear preference for different structural forms of chitin. α-chitin is the most abundant form, characterized by a tight, anti-parallel arrangement of polysaccharide chains, while β-chitin has a parallel arrangement with weaker intermolecular forces. scispace.com Studies on Serratia proteamaculans CBP21 and CBP50 show a strong binding preference for β-chitin over α-chitin. nih.gov This is attributed to the more accessible structure of β-chitin. nih.gov Colloidal chitin, an amorphous and hydrated form, also serves as a good substrate, with binding levels intermediate between β- and α-chitin. nih.govscispace.com

Table 2: Binding Specificity of Serratia proteamaculans CBPs to Various Chitin Forms Data represents the percentage of total protein bound to the substrate after 24 hours of incubation.

ProteinSubstrate% Protein Bound
SpCBP21β-chitin86.2%
SpCBP21Colloidal Chitin68.8%
SpCBP21α-chitin30.9%
SpCBP50β-chitin77.0%
SpCBP50Colloidal Chitin65.6%
SpCBP50α-chitin25.6%

The interaction of CBPs with soluble chitin oligosaccharides ((GlcNAc)n) is highly dependent on the degree of polymerization (DP). Some CBPs, particularly those involved in oligosaccharide transport in bacteria like Vibrio, have binding grooves that specifically accommodate fragments of a certain length, such as (GlcNAc)2 or (GlcNAc)3. nih.gov In other cases, such as a chitin-binding protein identified in soybean, there is a high degree of preference for longer oligosaccharides. osaka-u.ac.jp This soybean CBP showed the highest affinity for N-acetylchitooctaose ((GlcNAc)8), with a 50% inhibition of initial activity (ID50) value of approximately 50 nM. osaka-u.ac.jp In contrast, smaller molecules like N-acetylglucosamine (GlcNAc) and chitobiose ((GlcNAc)2) showed no significant binding or inhibitory effects, highlighting the importance of chain length for effective recognition by certain CBPs. osaka-u.ac.jp

Identification and Role of Key Amino Acid Residues in Chitin Recognition

The high specificity of the CBP-chitin interaction is determined by a precise arrangement of amino acid residues on the protein's surface. Structural and mutagenesis studies have been crucial in identifying these key residues and elucidating their roles.

Crystal structure analysis of CBP21 from Serratia marcescens revealed that, contrary to expectations, highly conserved aromatic residues previously thought to be involved in binding were located in the protein's interior. ed.ac.uk Instead, the chitin-binding interface consists of a surface patch of highly conserved, predominantly polar amino acid residues. scispace.comed.ac.uk

Site-directed mutagenesis, a technique used to substitute specific amino acids, has confirmed the importance of these surface residues. mdpi.comidtdna.com Mutating these key residues significantly impairs the protein's ability to bind to chitin. ed.ac.uk Studies on S. marcescens CBP21 identified six critical, solvent-exposed residues whose individual mutation to Alanine resulted in a 3- to 8-fold increase in the apparent binding constant, signifying a substantial decrease in binding affinity. ed.ac.uk The inability of related proteins like SpCBP28 to bind chitin has been attributed to the absence of these essential polar residues. researchgate.net This underscores that chitin binding by this family of proteins is primarily mediated by a network of conserved, polar side chains rather than by aromatic stacking interactions commonly seen in other carbohydrate-binding modules. ed.ac.uk

Table 3: Effect of Single Point Mutations on the Binding Affinity of S. marcescens CBP21 to β-chitin

Residue MutatedFold Increase in Apparent Kd
Tyrosine-54 (Tyr54)~3-8x
Glutamic acid-55 (Glu55)~3-8x
Glutamic acid-60 (Glu60)~3-8x
Histidine-114 (His114)~3-8x
Aspartic acid-182 (Asp182)~3-8x
Asparagine-185 (Asn185)~3-8x

Hydrophobic Interactions (e.g., Tryptophan, Tyrosine residues)

Hydrophobic interactions, particularly those involving aromatic amino acid residues like Tryptophan and Tyrosine, are significant in the binding of many proteins to carbohydrates. nih.govnih.govresearchgate.net These residues can engage in stacking interactions with the sugar rings of the chitin polymer. nih.gov

In the case of some chitin-binding proteins, such as CHB1 from Streptomyces olivaceoviridis, exposed Tryptophan residues have been shown to be crucial for the specific interaction with α-chitin. documentsdelivered.com Site-directed mutagenesis studies, where Tryptophan residues were replaced, resulted in a significant loss of binding capacity, highlighting the direct role of these hydrophobic interactions in ligand binding. documentsdelivered.com

Table 1: Role of Aromatic Residues in Chitin Binding

Chitin-Binding ProteinKey Aromatic ResiduesRole in Chitin InteractionReference
CHB1 (Streptomyces olivaceoviridis)Tryptophan (Trp57)Directly involved in binding to α-chitin; its replacement leads to a significant loss of binding capacity. documentsdelivered.com
CBP21 (Serratia marcescens)Conserved Aromatic ResiduesLocated in the protein's interior, suggesting a role in structural stability rather than direct chitin binding. nih.govnih.gov

Polar Interactions and Hydrogen Bonding (e.g., Serine, Asparagine, Threonine, Lysine, Glutamic Acid residues)

Polar interactions and hydrogen bonding are fundamental to the specific recognition and binding of this compound to chitin. researchgate.netnih.gov The surface of these proteins often presents a patch of highly conserved, predominantly polar amino acid residues that form a network of hydrogen bonds with the N-acetylglucosamine units of the chitin chain. nih.gov

In CBP21 from Serratia marcescens, a key model for family 33 CBPs, the binding to chitin is primarily mediated by a conserved, solvent-exposed surface patch of polar residues. nih.gov Site-directed mutagenesis studies have identified several crucial residues, including Tyrosine-54, Glutamic Acid-55, Glutamic Acid-60, His-114, Aspartic Acid-182, and Asparagine-185. nih.gov Single point mutations in these residues led to a significant decrease in the affinity for β-chitin, demonstrating their critical role in the binding mechanism. biorxiv.org The inability of some related proteins, like Sp CBP28 from Serratia proteamaculans, to bind to chitin has been attributed to the absence of these important polar residues. nih.govnih.gov

Other polar residues such as Serine, Threonine, and Asparagine are also implicated in chitin binding. nih.gov For example, in the chitin-binding domain of human chitotriosidase (ChBD CHIT1-49), residues like Serine-457, Asparagine-458, Serine-459, Threonine-464, and Asparagine-466 are thought to contribute to ligand binding through the formation of hydrogen bonds. documentsdelivered.com The binding of L-threonine and L-lysine to other proteins also showcases the specificity that can be achieved through networks of hydrogen bonds involving such polar residues. acs.org

Table 2: Key Polar Residues in Chitin Binding of CBP21 (S. marcescens)

ResiduePositionSignificance in Chitin BindingReference
Tyrosine54Crucial for high-affinity binding; mutation significantly reduces affinity. nih.gov
Glutamic Acid55Contributes to the polar binding surface; mutation decreases binding. nih.gov
Glutamic Acid60Part of the conserved polar patch essential for interaction. nih.gov
Histidine114Involved in the specific polar interactions with the chitin chain. nih.gov
Aspartic Acid182Essential for functionality; mutation impairs the ability to promote chitin degradation. biorxiv.org
Asparagine185Contributes to the network of hydrogen bonds with the ligand. nih.gov

Conformational Changes Induced by Chitin Binding

The binding of a ligand to a protein can induce significant conformational changes in both the protein and the ligand. nih.gov In the context of chitin-binding proteins, such changes are crucial for their function.

Studies on various chitin-binding proteins have revealed that ligand binding can trigger substantial structural alterations. For example, the interaction of a chitin-binding domain from a squid beak protein (CBD-γ) with a soluble chitin derivative induces a folding transition, where a partially flexible central domain forms an α-helix upon binding. This ligand-induced folding is stabilized by polar interactions and is critical for the strong association between the protein and chitin. Similarly, the human cartilage glycoprotein (B1211001) 39 (HCGP39), a chitinase-like lectin, undergoes a large conformational change upon binding to chitooligosaccharides.

Beyond changes in the protein itself, some chitin-binding proteins, like CBP21 from Serratia marcescens, are thought to induce structural changes in the insoluble crystalline chitin substrate. nih.govbiorxiv.org By binding to the chitin surface, the protein disrupts the crystalline structure, making the polysaccharide more accessible to hydrolytic enzymes. nih.govbiorxiv.org This non-hydrolytic disruption of the substrate is a key aspect of its synergistic activity with chitinases. biorxiv.org

Interaction Synergy with Chitinases in Chitin Degradation

A hallmark of many non-catalytic chitin-binding proteins, including those homologous to CBP3, is their ability to act synergistically with chitinases to enhance the degradation of chitin. nih.gov Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin. nih.gov

Chitin-binding proteins like CBP21 from Serratia marcescens and its orthologs Sp CBP21 and Sp CBP50 from Serratia proteamaculans have been shown to significantly boost the hydrolytic activity of their cognate chitinases (e.g., ChiA, ChiB, ChiC, and ChiD). nih.gov This synergistic effect is particularly pronounced on crystalline forms of chitin (α- and β-chitin), which are otherwise difficult for chitinases to access and degrade efficiently. biorxiv.org

The mechanism behind this synergy lies in the ability of the chitin-binding protein to bind to the insoluble chitin and disrupt its crystalline structure, thereby increasing the accessibility of the polysaccharide chains to the active sites of the chitinases. nih.govbiorxiv.org This non-hydrolytic, disruptive function makes the chitin-binding protein an essential component of the chitinolytic machinery in these organisms. biorxiv.org The efficiency of chitin degradation is often optimal when a combination of different chitinases and the chitin-binding protein are present.

Biological Functions and Physiological Roles of Chitin Binding Protein 3

Role in Antimicrobial Defense Mechanisms

Chitin-binding protein 3 (CBP3), particularly the well-characterized Mo-CBP3 from Moringa oleifera seeds, demonstrates significant antimicrobial properties, positioning it as a key component in defense mechanisms. nih.govnih.gov This protein is noted for its high stability against heat and pH changes, suggesting its potential utility in developing new antifungal agents. nih.gov

Research has established the potent in vitro antifungal capabilities of Mo-CBP3 against several economically important phytopathogenic fungi. nih.gov It effectively inhibits various species of Fusarium and Colletotrichum, which are responsible for a wide range of plant diseases. nih.gov For instance, Mo-CBP3 has demonstrated activity against Fusarium solani, Fusarium oxysporum, Colletotrichum musae, and Colletotrichum gloeosporioides. nih.govfrontiersin.org

While direct studies on the effect of Mo-CBP3 on Candida species are limited, related chitin-binding proteins from Moringa oleifera, such as Mo-CBP2, have shown significant anticandidal activity. frontiersin.org Mo-CBP2 is effective against opportunistic human pathogens including Candida albicans, C. parapsilosis, C. krusei, and C. tropicalis. frontiersin.org This suggests that chitin-binding proteins from this source represent a promising area of research for combating both plant and human fungal pathogens. frontiersin.org

ProteinTarget Fungal PathogenObserved Effect
Mo-CBP3Fusarium solaniAntifungal activity demonstrated nih.gov
Mo-CBP3Fusarium oxysporumAntifungal activity demonstrated nih.gov
Mo-CBP3Colletotrichum musaeAntifungal activity demonstrated nih.gov
Mo-CBP3Colletotrichum gloesporioidesAntifungal activity demonstrated nih.gov
Mo-CBP2 (related protein)Candida albicansAntifungal activity demonstrated frontiersin.org
Mo-CBP2 (related protein)Candida parapsilosisAntifungal activity demonstrated frontiersin.org
Mo-CBP2 (related protein)Candida kruseiAntifungal activity demonstrated frontiersin.org
Mo-CBP2 (related protein)Candida tropicalisAntifungal activity demonstrated frontiersin.org

The antifungal action of Mo-CBP3 extends to critical stages of fungal development, namely spore germination and mycelial growth. nih.govnih.gov At a concentration of 0.05 mg/ml, Mo-CBP3 acts as a fungistatic agent against F. solani. nih.gov However, at a higher concentration of 0.1 mg/ml, it becomes a potent fungicidal agent, effectively inhibiting both the germination of spores and the subsequent growth of the mycelium. nih.gov This dual-action capability underscores its effectiveness in controlling fungal proliferation. nih.govnih.gov

While chitin-binding proteins exhibit strong antifungal properties, reports on their antibacterial activity are less common. For example, a chitin-binding protein from Pseudomonas aeruginosa, named CbpD, was investigated for its ability to act against bacteria and was found to have no significant staphylolytic activity. nih.gov Although chitin (B13524) itself has shown some antibacterial effects against pathogens like Staphylococcus aureus, this property is not consistently reported for chitin-binding proteins like CBP3. mdpi.comresearchgate.net

The primary mechanism behind the antifungal activity of Mo-CBP3 appears to be the disruption of the fungal plasma membrane. nih.gov Studies indicate that Mo-CBP3 induces structural disarrangement in the plasma membrane of F. solani. nih.gov This disruption interferes with essential cellular processes, such as the glucose-stimulated acidification of the surrounding medium, ultimately leading to fungal cell death. nih.gov

Research on the closely related Mo-CBP2 protein provides further insight into potential mechanisms that may also be relevant to Mo-CBP3. Mo-CBP2 has been shown to increase the permeability of the cell membrane in C. albicans. frontiersin.org It is hypothesized that the protein's ability to bind to chitin, a major component of the fungal cell wall, allows it to efficiently target and disrupt the plasma membrane's integrity. frontiersin.org Furthermore, Mo-CBP2 treatment leads to the generation of reactive oxygen species (ROS) within the Candida cells. frontiersin.org High levels of ROS can cause significant damage to cellular structures, contributing to the protein's antifungal effect. frontiersin.org

Involvement in Host-Microbe and Host-Pest Interactions

Chitin-binding proteins like Mo-CBP3 are believed to play a significant role in the innate immune systems of plants. nih.govnih.gov The identification of Mo-CBP3 as a member of the 2S albumin family, which are typically seed storage proteins, reinforces the hypothesis that these proteins are also involved in plant defense. nih.gov Plants recognize chitin, a key component of fungal cell walls, as a microbe-associated molecular pattern (MAMP). nih.gov This recognition, mediated by plant receptors, triggers a defense response known as pattern-triggered immunity (PTI). nih.govnih.gov PTI involves the production of reactive oxygen species (ROS), the reinforcement of plant cell walls, and the expression of defense-related genes to fend off pathogens like Xanthomonas and Phytophthora. nih.govplos.orgfrontiersin.org

In this context, plant-derived chitin-binding proteins may function in sequestering chitin fragments released by pathogenic fungi, which can amplify the defense signaling cascade. nih.gov Conversely, successful fungal pathogens have evolved strategies to counteract this defense. Many secrete their own effector proteins, including chitin-binding proteins, to evade host recognition. nih.govnih.gov These fungal effectors can bind to the chitin on their own cell walls, shielding it from plant chitinases and preventing the release of immunogenic chitin fragments. nih.gov For example, the Cg2LysM effector from the fungus Colletotrichum gloeosporioides has been shown to bind chitin and suppress the chitin-triggered immunity in its host, the rubber tree. nih.gov This molecular arms race highlights the central role of chitin recognition and binding in the complex interactions between plants and pathogenic microbes.

Contribution to Pathogenesis-Related (PR) Protein Systems

This compound, particularly in plants, is an integral component of the Pathogenesis-Related (PR) protein systems, which are a group of proteins induced in response to pathogen attack. Specifically, many PR-3 proteins are chitinases, enzymes that can degrade chitin, a major component of fungal cell walls. This enzymatic activity is fundamental to their role in plant defense.

Plant PR-3 proteins with chitin-binding domains directly target the structural integrity of invading fungal pathogens. By hydrolyzing the β-1,4-glycosidic bonds in chitin, these proteins weaken the fungal cell wall, leading to osmotic instability and ultimately, lysis of the fungal hyphae. This direct antimicrobial action is a crucial first line of defense against fungal infections.

The expression of PR-3 proteins is often rapidly and significantly upregulated upon pathogen recognition. This induction is a hallmark of the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. The presence of chitin-binding domains in these proteins ensures that the enzymatic activity is targeted and concentrated at the site of the fungal pathogen, maximizing their defensive efficacy.

Potentiation of Insecticidal Toxin Activity

Chitin-binding proteins, particularly those with chitinase (B1577495) activity, can significantly potentiate the insecticidal activity of toxins produced by Bacillus thuringiensis (Bt). The primary insecticidal agents of Bt are Cry toxins, which are crystalline proteins that are toxic to specific insect larvae.

The peritrophic matrix (PM) in the insect midgut acts as a physical barrier, protecting the underlying epithelial cells from direct contact with ingested food particles and pathogens. mdpi.com The PM is composed of a network of chitin fibrils embedded in a protein matrix. mdpi.com For Cry toxins to be effective, they must cross this barrier to reach their receptors on the surface of the midgut epithelial cells. nih.gov

Chitinases, by degrading the chitin framework of the PM, increase its permeability. nih.gov This allows for greater access of the Cry toxins to their target receptors, thereby enhancing their insecticidal efficacy. nih.gov The addition of exogenous chitinases to Cry toxin preparations has been shown to increase their potency against various insect pests. nih.gov

Furthermore, some chitin-binding proteins from B. thuringiensis have been shown to interact directly with Cry toxins. For example, the chitin-binding protein Bt-CBP21 from B. thuringiensis serovar kurstaki HD-1 was found to interact with the Cry1Ac toxin. plos.org This interaction is thought to facilitate the localization of the toxin at the chitin-rich PM, further increasing its effective concentration at the target site. plos.org This synergistic action between chitin-binding proteins and Cry toxins highlights a sophisticated mechanism evolved by B. thuringiensis to maximize its insecticidal potential.

Developmental and Structural Contributions

Role in Exoskeleton Biogenesis and Maturation in Arthropods and Molluscs

Chitin-binding proteins are fundamental to the formation and maturation of exoskeletons in a wide range of invertebrates, including arthropods and molluscs. These proteins interact with chitin polymers to form the complex, hierarchical structures that provide mechanical support and protection.

In arthropods, the cuticle is a composite material consisting of chitin filaments embedded in a proteinaceous matrix. Chitin-binding proteins are essential for the proper organization of these chitin filaments. They are thought to mediate the cross-linking of chitin chains and their association with other cuticular proteins, which is crucial for the sclerotization (hardening) and mechanical properties of the exoskeleton. The expression of genes encoding these proteins is tightly regulated during the molting cycle, with peak expression occurring during the formation of the new cuticle.

A notable example from molluscs is the beak of the jumbo squid, Dosidicus gigas. This is a non-mineralized, highly sclerotized structure with a remarkable gradient in mechanical properties, from a soft, hydrated base to an extremely hard and stiff tip. nih.govnih.gov The beak is composed of chitin and two families of proteins: chitin-binding proteins (DgCBPs) and histidine-rich proteins (DgHBPs). nih.gov DgCBP-3 is one of the key chitin-binding proteins identified in the squid beak. escholarship.org It is believed that the DgCBPs form a scaffold by binding to chitin nanofibers. ntu.edu.sg Subsequently, the DgHBPs infiltrate this scaffold and induce cross-linking, leading to the dehydration and hardening of the beak material. nih.gov This process creates the observed stiffness gradient. nih.gov

Organism/Structure Chitin-Binding Protein Example Role in Exoskeleton
Arthropods (general)Cuticular proteinsOrganization and cross-linking of chitin filaments, sclerotization.
Dosidicus gigas (squid) beakDgCBP-3Forms a scaffold with chitin nanofibers for subsequent hardening. escholarship.orgntu.edu.sg

Potential Functions in Plant Development

While the primary role of chitin-binding proteins in plants is associated with defense against fungal pathogens, there is growing evidence suggesting their involvement in developmental processes. Many plant chitinases, which contain chitin-binding domains, are expressed in a development-specific manner in various tissues, even in the absence of pathogens.

These "pathogenesis-unrelated" functions of chitin-binding proteins are not fully understood, but several hypotheses have been proposed. One possibility is that they are involved in morphogenesis by modifying the plant cell wall. Although plant cell walls are primarily composed of cellulose, hemicellulose, and pectin, they also contain arabinogallactan proteins and other glycoproteins that could potentially interact with chitin-binding domains.

Another proposed role is in signaling. Chitin oligomers, which can be generated by chitinase activity, are known to act as signaling molecules in plants, triggering various physiological responses. It is possible that endogenous chitin-binding proteins are involved in the perception or modulation of these signals during development.

Furthermore, some chitin-binding proteins have been implicated in symbiotic interactions, such as the formation of nitrogen-fixing root nodules in legumes. These proteins may play a role in the recognition of symbiotic bacteria or in the structural modifications of the plant root that are necessary for nodule formation. The precise mechanisms by which chitin-binding proteins contribute to plant development remain an active area of research.

Modulation of Biological Processes Beyond Direct Chitin Interaction

Recent studies have revealed that the functions of some chitin-binding proteins extend beyond their direct interaction with chitin. These proteins can modulate various biological processes, including immune responses and cell signaling, through mechanisms that are independent of chitin binding.

In mammals, a group of proteins known as chitinase-like proteins (CLPs) or "chi-lectins" possess a chitin-binding domain but lack chitinolytic activity. mdpi.com One of the most well-studied CLPs is chitinase-3-like-1 (CHI3L1), also known as YKL-40. CHI3L1 is upregulated in a variety of inflammatory diseases and cancers. mdpi.com While it can bind to chitin, its biological effects are often mediated through interactions with other receptors and signaling pathways. For instance, CHI3L1 can bind to the interleukin-13 receptor α2 (IL-13Rα2) and activate intracellular signaling cascades, including the MAPK and Akt pathways. mdpi.com This can lead to the modulation of cell proliferation, apoptosis, and inflammation. mdpi.com The chitin-binding motif of CHI3L1 has been shown to be specifically involved in the activation of the Akt signaling pathway in colonic epithelial cells. nih.gov

In the context of host-pathogen interactions, some bacterial chitin-binding proteins may have evolved to recognize and bind to host cell surface glycans that contain N-acetylglucosamine, the monomeric unit of chitin. For example, the chitin-binding protein GbpA of Vibrio cholerae can bind to mucin in the intestine, facilitating colonization. nih.gov This interaction is not with chitin itself, but with a structurally related carbohydrate on a host glycoprotein (B1211001).

These findings suggest that chitin-binding domains can act as versatile carbohydrate-binding modules with the ability to recognize and interact with a broader range of ligands than just chitin. This expanded binding specificity allows these proteins to participate in a diverse array of biological processes, from immune regulation to cell signaling and host-pathogen interactions, that are not directly related to chitin metabolism.

Involvement in Flocculation

Certain plant-derived chitin-binding proteins (CBP) have demonstrated natural coagulant properties, leading to flocculation. Flocculation is a process where dispersed particles in a liquid clump together to form larger aggregates, or flocs, which can then be more easily removed. nih.gov The mechanism often involves polymers that form bridges between colloidal particles or neutralize their surface charges. sswm.info

Research into natural coagulants has identified a chitin-binding protein from the seeds of Iberis umbellata L. (garden candytuft) with significant flocculation activity. nih.govresearchgate.net This protein acts as a natural flocculant, effectively causing suspended particles in turbid water to aggregate. nih.gov The coagulation activity is attributed to the presence of charged particles on the protein which interact with suspended charged particles in the water. nih.gov The process is influenced by factors such as pH, with studies on the Iberis umbellata CBP showing the greatest reduction in turbidity at a neutral pH of 7. nih.govresearchgate.net The use of such plant-derived proteins is being explored as an environmentally friendly alternative to chemical coagulants for water treatment. nih.gov

Potential for Water Clarification and Coagulation

The flocculating properties of specific chitin-binding proteins translate directly to a potential for water clarification and coagulation. Coagulation and flocculation are essential sequential processes in water treatment, designed to remove suspended solids and reduce turbidity. mdpi.compa.gov A chitin-binding protein (CBP) purified from Iberis umbellata L. seeds has been shown to be an effective natural coagulant for treating turbid water. nih.govresearchgate.net

In comparative studies, the coagulation activity of this plant-derived CBP was tested against synthetic clay solutions and natural pond water. nih.govresearchgate.net The results demonstrated significant turbidity removal, comparable to that of well-known natural coagulants like Moringa oleifera seed extract. nih.govresearchgate.net The CBP from I. umbellata achieved 87% coagulation activity against a clay solution and 83% against pond water, highlighting its potential as a viable agent for water treatment and clarification. nih.govresearchgate.net The development of such natural coagulants could offer less expensive and more sustainable methods for purifying water in developing countries where water resources are limited and often turbid. nih.gov

Coagulation Activity of Plant-Derived Chitin-Binding Protein (CBP)
Water SourceCoagulantCoagulation Activity (%)Optimal pH
Synthetic Clay SolutionI. umbellata CBP87%7
Synthetic Clay SolutionMoringa oleifera Extract89%7
Pond WaterI. umbellata CBP83%7
Pond WaterMoringa oleifera Extract82%7

Immunomodulatory Roles (e.g., Chitinase-3-like-1/CHI3L1 in inflammatory responses and cell processes)

Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that binds to chitin but lacks enzymatic chitinase activity. mdpi.commdpi.com It is a highly conserved protein in mammals and is expressed by a wide variety of cells, including macrophages, neutrophils, epithelial cells, astrocytes, and smooth muscle cells. mdpi.comnih.govnih.gov CHI3L1 is recognized as a key regulator in inflammatory responses and tissue remodeling. nih.govresearchgate.net Its expression is often significantly elevated in the context of inflammatory diseases, where it can mediate a range of biological processes. mdpi.commdpi.com

CHI3L1 plays a complex, often dual, role in inflammation. It can have protective effects during acute injury phases by ameliorating inflammation and cell death, while also promoting pro-fibrotic responses during tissue repair. mdpi.com In chronic inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), elevated levels of CHI3L1 are observed. mdpi.com It contributes to Th2 inflammatory responses, which are characteristic of allergic conditions. mdpi.comnih.gov The protein can be induced by inflammatory cytokines and, in turn, can also regulate the expression of other cytokines, thereby modulating the immune response. mdpi.com For instance, it can mediate the secretion of the inflammatory cytokine IL-8 in airway epithelial cells. mdpi.com

At the cellular level, CHI3L1 influences fundamental processes such as cell proliferation, apoptosis, migration, and differentiation. mdpi.comnih.govmdpi.com It exerts these effects by activating multiple signaling pathways. nih.gov By binding to receptors like Interleukin-13 receptor alpha 2 (IL-13Rα2), CHI3L1 can trigger downstream signaling cascades, including the MAPK/ERK and PI3K-AKT pathways. mdpi.commdpi.comnih.gov These pathways are crucial for regulating cell growth, survival, and inflammatory responses. nih.gov Furthermore, CHI3L1 has been shown to inhibit apoptosis in inflammatory cells, partly by suppressing the expression of the death receptor Fas and activating the protein kinase B (PKB)/Akt pathway. nih.govnih.gov This anti-apoptotic function can prolong the lifespan of inflammatory cells, thereby sustaining the inflammatory environment. mdpi.comnih.gov

Signaling Pathways and Cellular Processes Modulated by CHI3L1
Signaling PathwayAssociated Cellular ProcessDisease Context
MAPK/ERKCell proliferation, migration, inflammatory responses. mdpi.commdpi.comnih.govAsthma, COPD, Cancer. mdpi.commdpi.com
PI3K-AKT/PKBCell survival, inhibition of apoptosis. nih.govnih.govnih.govInflammatory diseases, Ischemia-reperfusion injury. nih.gov
NF-κBInflammatory cytokine production, neuroinflammation. mdpi.comnih.govAsthma, Alzheimer's Disease. mdpi.comnih.gov
Wnt/β-cateninCell proliferation, neuronal development. nih.govCancer, Alzheimer's Disease. nih.gov
JAK-STATTh2 inflammation, IgE production. nih.govAtopic Dermatitis. nih.gov
TGF-β1/Smad3Fibroblast proliferation, matrix deposition. mdpi.comIdiopathic Pulmonary Fibrosis (IPF). mdpi.com

Genetic Organization and Regulatory Mechanisms of Chitin Binding Protein 3 Genes

Gene Family Analysis and Genomic Distribution

Chitin-binding proteins (CBPs) are a diverse group of proteins crucial for organisms that interact with chitin (B13524), a major structural component of fungal cell walls and insect exoskeletons. wikipedia.orgwikipedia.org The genetic organization of genes encoding these proteins, such as Chitin-binding protein 3 (CBP3), reveals a complex evolutionary history shaped by environmental pressures and functional diversification.

Homologs of chitin-binding proteins have been identified across a wide range of species, from yeast to plants and insects. In the yeast Saccharomyces cerevisiae, a mitochondrial protein designated CBP3 is required for the assembly of the cytochrome bc1 complex, a key component of the respiratory chain. yeastgenome.orgnih.gov This CBP3 forms a complex with another protein, Cbp6p, to promote the efficient translation of the COB mRNA, which codes for cytochrome b. yeastgenome.orgresearchgate.net

In invertebrates like the freshwater flatworm Schmidtea mediterranea, an expansion of the CREB-Binding Protein (CBP) and p300 family of histone acetyltransferases has been identified, including a homolog named Smed-CBP3. nih.govresearchgate.net This particular homolog plays a specific role in stem cell function, influencing the differentiation of various cell types, including neuronal subtypes and cells of the eye. nih.govresearchgate.net

In insects, a more complex classification system is used for proteins containing the peritrophin A-type chitin-binding domain (ChtBD2). These are often grouped into distinct families based on their structure, expression, and function. nih.gov For instance, in the red flour beetle, Tribolium castaneum, these proteins are classified into three main families:

Peritrophic Matrix Proteins (PMPs): Expressed specifically in the midgut. nih.gov

Cuticular Proteins Analogous to Peritrophins 3 (CPAP3): Contain three ChtBD2 domains and are expressed in non-midgut tissues. nih.gov

Cuticular Proteins Analogous to Peritophins 1 (CPAP1): Possess a single ChtBD2 domain and are also expressed in cuticle-forming tissues. nih.gov

A genome-wide search in Manduca sexta identified 53 genes encoding proteins with these domains, including CPAP1s, CPAP3s, and PMPs, as well as enzymes involved in chitin metabolism like chitinases and chitin deacetylases. nih.gov This highlights the broad distribution and functional variety of CBP homologs.

Table 1: Examples of CBP3 and Related Homologs in Various Species

Species Homolog Name/Family Cellular Location/Expressed Tissue Primary Function Reference
Saccharomyces cerevisiae CBP3 Mitochondria Assembly of cytochrome bc1 complex yeastgenome.orgnih.gov
Schmidtea mediterranea Smed-CBP3 Stem cells Regulation of cell differentiation nih.govresearchgate.net
Tribolium castaneum CPAP3 Family Cuticle-forming tissues Structural component of cuticle nih.gov

The diversity of the chitin-binding protein family is largely attributed to gene duplication events throughout evolutionary history. Phylogenetic analysis, which examines the evolutionary relationships between genes, shows that different classes of CBPs have distinct evolutionary paths. nih.gov

In insects, the duplication of chitin-binding domains (CBDs) in CPAP1s and CPAP3s appears to have occurred before the evolutionary radiation of different insect orders. nih.gov This suggests an ancient origin for these protein families. In contrast, the CBDs within individual Peritrophic Matrix Proteins (PMPs) are more closely related to each other than to those in other PMPs from the same species, indicating that their duplication occurred more recently, after the divergence of insect species. nih.gov

Phylogenetic trees constructed from the amino acid sequences of CBDs from various insect species consistently show that CPAP1s form a distinct family, while the domains from PMPs and CPAP3s are more closely clustered. nih.govresearchgate.net Similarly, phylogenetic analyses of chitinase (B1577495) genes in plants like maize, strawberry, and cucumber reveal distinct subfamilies, with gene expansion often resulting from tandem duplication events on chromosomes. mdpi.commdpi.commdpi.com These studies underscore that gene duplication is a primary mechanism for the expansion and functional diversification of the chitin-binding protein gene family. mdpi.com

Transcriptional Regulation of CBP3 Expression

The expression of genes encoding chitin-binding proteins is tightly controlled at the transcriptional level. gladstone.org This regulation allows the organism to respond effectively to developmental cues and external stimuli, such as stress and hormonal signals.

A key function of many chitin-binding proteins, particularly in plants, is their role in defense against pathogens. Their expression is often induced upon pathogen attack or physical wounding. Chitinases, which contain chitin-binding domains, are considered pathogenesis-related (PR) proteins, and their expression is a hallmark of the plant immune response. nih.gov

When plants detect chitin, a component of fungal cell walls, it triggers a defense response that includes the upregulation of genes encoding PR proteins like chitinases. mdpi.comnih.gov For example, in cucumber, several chitinase genes are differentially expressed in response to infection by the fungal pathogen Fusarium oxysporum. mdpi.com This inducible expression is crucial for the plant to mount a defense by degrading the fungal cell wall. nih.gov The activation of the NLRP3 inflammasome, a component of the innate immune system in animals, is also a critical step in recognizing and mounting a protective response against various bacterial, viral, and fungal pathogens. nih.gov Viruses have also developed mechanisms to interfere with host transcriptional coactivators like CBP/p300 to evade the host's inflammatory and immune responses. nih.gov

Plant hormones are central to regulating defense responses, and the expression of chitin-binding protein genes is often modulated by these signaling molecules.

Ethephon (B41061): This compound releases ethylene (B1197577), a plant hormone involved in stress responses and ripening. epa.govcabidigitallibrary.org Ethephon treatment has been shown to affect various physiological processes, including the expression of genes related to defense. cabidigitallibrary.orgmdpi.comnih.gov In rubber tree seedlings, ethephon application stimulates changes in gene expression related to latex production, a process that can be enhanced by other defense-related hormones. cabidigitallibrary.org

Methyl Jasmonate (MeJA): A derivative of jasmonic acid, MeJA is a key signaling molecule in plant defense, particularly against wounding and necrotrophic pathogens. preprints.org It is known to induce the expression of a wide range of defense-related genes, including those involved in the synthesis of secondary metabolites and PR proteins. mdpi.comfrontiersin.orgmdpi.com Studies have shown that MeJA treatment can promote the accumulation of various defense compounds and upregulate the expression of defense-related genes. frontiersin.orgnih.gov In some cases, MeJA acts synergistically with ethylene to enhance defense signaling. preprints.org

Salicylic Acid (SA): SA is another critical plant defense hormone, primarily associated with resistance to biotrophic pathogens. It can induce the expression of a different set of PR genes than those activated by jasmonic acid. nih.gov In some plant systems, SA and MeJA can act antagonistically, with each hormone inhibiting the signaling pathway of the other. nih.gov However, SA has been shown to increase the expression of genes involved in the biosynthesis of certain secondary metabolites while inhibiting others, demonstrating its complex regulatory role. nih.govresearchgate.net

Table 2: Hormonal Regulation of Chitin-Binding Protein and Related Defense Gene Expression

Hormone Effect on Gene Expression Associated Response Reference
Ethephon (Ethylene) Modulates expression of stress-response genes Plant defense, physiological changes cabidigitallibrary.orgmdpi.com
Methyl Jasmonate Induces expression of defense genes (e.g., PR proteins) Defense against wounding and pathogens mdpi.comfrontiersin.org

| Salicylic Acid | Induces expression of defense genes (e.g., PR proteins) | Defense against biotrophic pathogens | nih.govnih.gov |

The expression of CBP3 and its homologs is not only induced by stress but is also regulated in a specific manner across different organs and developmental stages. This specificity reflects the diverse roles these proteins play beyond defense.

In insects, the expression patterns of different CBP families are distinct. PMP genes are specifically expressed in the midgut during feeding stages, consistent with their role in forming the peritrophic membrane that lines the gut. nih.gov In contrast, CPAP genes are widely expressed in various cuticle-forming tissues throughout all developmental stages, reflecting their structural role in the exoskeleton. nih.gov

In plants, chitinase gene expression can also be organ-specific. For example, an analysis in cucumber showed that the expression patterns of chitinase genes varied between different plant organs. mdpi.com This developmental and organ-specific regulation indicates that in addition to their role in inducible defense, these proteins are also involved in fundamental developmental processes. ebi.ac.uk

Promoter Region Analysis and Transcription Factor Binding Sites (e.g., Sp1, CCAAT enhancer-binding protein)

The promoter region of the CHI3L1 gene, which encodes the human cartilage glycoprotein-39 (HC-gp39), is crucial for regulating its expression. Analysis of this region has identified binding sites for several key transcription factors that modulate gene activity.

A detailed study of the proximal promoter of the CHI3L1 gene revealed that a region of approximately 300 base pairs adjacent to the major transcriptional start site is responsible for high levels of macrophage-specific gene expression. nih.gov This promoter sequence contains consensus binding sites for a number of transcription factors, including Sp1, PU.1, USF, AML-1, and CCAAT enhancer-binding protein (C/EBP). nih.gov

Mutational analysis of these binding sites has highlighted the predominant role of a single Sp1 binding site in the regulation of CHI3L1 promoter activity. nih.gov Furthermore, the binding of nuclear Sp1 to the promoter significantly increases during macrophage differentiation, underscoring its importance in cell maturation-associated expression of CHI3L1. nih.gov

The CCAAT enhancer-binding protein (C/EBP) family of transcription factors also plays a significant role in CHI3L1 regulation. A polymorphism in the promoter region at position g.-247C/T (rs10399805) has been shown to affect the binding affinity of C/EBP. nih.gov The 'T' allele at this position demonstrates an increased affinity for C/EBP, a known transcriptional activator. This enhanced binding leads to a more than twofold increase in reporter gene expression in vitro. nih.govnih.gov

Table 1: Key Transcription Factors and Their Binding Sites in the CHI3L1 Promoter

Transcription FactorBinding Site Location/PolymorphismFunctional Consequence
Sp1 Proximal promoter regionPredominant role in regulating promoter activity; binding increases during macrophage differentiation. nih.gov
C/EBP Promoter polymorphism g.-247C/T (rs10399805)The 'T' allele shows increased affinity for C/EBP, leading to higher gene expression. nih.govnih.gov
PU.1 Proximal promoter regionSpecific binding detected in gel shift assays. nih.gov
USF Proximal promoter regionSpecific binding detected in gel shift assays. nih.gov
AML-1 Proximal promoter regionSpecific binding detected in gel shift assays. nih.gov

Post-Transcriptional and Translational Control Mechanisms

Post-transcriptional and translational control mechanisms add further layers of regulation to CBP3 expression, ensuring precise control over protein levels in response to cellular signals. These mechanisms primarily involve microRNAs (miRNAs) and epigenetic modifications.

MicroRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), typically leading to translational repression or mRNA degradation. Several miRNAs have been identified to regulate CHI3L1 expression. For instance, miR-149-5p has been shown to directly interact with the 3'-UTR of CHI3L1 mRNA. nih.govmaastrichtuniversity.nl In the context of airway epithelial cell inflammation, the downregulation of miR-149-5p is associated with an increase in CHI3L1 expression. nih.gov Another microRNA, miR-125a-3p, also suppresses CHI3L1 expression, and its induction is mediated by the transcription factor USF1. nih.gov

Epigenetic modifications, particularly DNA methylation, also play a crucial role in regulating CHI3L1 gene expression. The methylation status of CpG sites within the promoter region of the CHI3L1 gene is inversely correlated with its expression. researchgate.netnih.gov In invasive glioma cells, decreased promoter methylation is observed, which is associated with strong transcript expression. researchgate.netnih.gov This demethylation facilitates the binding of transcription factors, thereby promoting gene expression. researchgate.netnih.gov

Signal Transduction Pathways Mediating CBP3 Expression (e.g., two-component systems, MAPK, Akt/PKB, Wnt/β-catenin for CHI3L1)

The expression of CHI3L1 is modulated by a variety of signal transduction pathways that are activated in response to extracellular stimuli. These pathways converge on the regulatory regions of the CHI3L1 gene to control its transcription.

The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt/PKB) signaling pathways are central to the regulation of CHI3L1. atsjournals.org In glioblastoma, CHI3L1 stimulation leads to the activation of both the MAPK and Akt pathways. nih.gov This activation is mediated through the interleukin-13 receptor alpha 2 (IL-13Rα2). nih.govnih.gov The activation of these pathways can, in turn, influence the expression of CHI3L1, creating a potential feedback loop.

The Wnt/β-catenin signaling pathway is another important regulator of CHI3L1. atsjournals.org Activation of the Wnt pathway can lead to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes, including CHI3L1. frontiersin.org In glioblastoma stem cells, CHI3L1 has been shown to bind to CD44, inducing the phosphorylation and nuclear translocation of β-catenin and Akt. frontiersin.org

Table 2: Signal Transduction Pathways Influencing CHI3L1 Expression

PathwayKey MediatorsRole in CHI3L1 Regulation
MAPK ERK1/2, JNK, p38Activated by CHI3L1 binding to IL-13Rα2; contributes to downstream cellular responses. nih.govnih.gov
Akt/PKB AktActivated by CHI3L1; promotes cell survival and growth. atsjournals.orgnih.govmdpi.com
Wnt/β-catenin β-cateninActivated by CHI3L1 through CD44, leading to nuclear translocation of β-catenin. frontiersin.org

Genetic Variation and Association with Biological Phenotypes (e.g., polymorphisms linked to atopy for CHI3L1)

Genetic variations within the CHI3L1 gene have been linked to interindividual differences in protein levels and susceptibility to certain diseases, particularly those with an inflammatory component like atopy.

Several single nucleotide polymorphisms (SNPs) in the CHI3L1 gene have been identified and studied for their association with atopy, an allergic hypersensitivity. The g.-247C/T polymorphism (rs10399805) in the promoter region is significantly associated with atopy. nih.govnih.gov Individuals carrying the 'T' allele, which increases the binding of the C/EBP transcription factor, have significantly higher serum levels of YKL-40 (the protein product of CHI3L1) and IgE. nih.govnih.gov This suggests that genetically determined higher expression of CHI3L1 contributes to atopic susceptibility.

Another polymorphism, -131C>G (rs4950928), also located in the promoter region of CHI3L1, has been associated with asthma and atopy. researchgate.net However, studies have reported conflicting results regarding which allele confers risk. researchgate.net

Table 3: CHI3L1 Polymorphisms and Associated Phenotypes

Polymorphism (rsID)LocationAssociated PhenotypeFunctional Impact
g.-247C/T (rs10399805) Promoter RegionAtopy'T' allele increases C/EBP binding and CHI3L1 expression. nih.govnih.gov
-131C>G (rs4950928) Promoter RegionAsthma, AtopyAssociated with altered risk for asthma and atopy. researchgate.net
-329G>A (rs10399931) Promoter RegionSarcoidosisContributes to interindividual variations in YKL-40 levels. researchgate.net

Methodologies and Experimental Approaches in Cbp3 Research

Protein Purification and Characterization Techniques

A fundamental aspect of studying CBP3 is obtaining a pure and active protein sample. This is typically achieved through a combination of chromatography and electrophoresis techniques, followed by identity confirmation using mass spectrometry.

Affinity Chromatography: This technique is a highly effective method for purifying CBP3, leveraging its specific binding affinity for chitin (B13524). nih.gov A common approach involves using a chitin-binding domain (CBD) fused to a self-cleaving intein tag. nih.govneb.com This system, such as the IMPACT™ System, allows for one-step purification of the target protein. nih.govjohnshopkins.edu The crude cell extract containing the CBP3 fusion protein is loaded onto a chitin resin column. neb.comgithub.io The CBD of the fusion protein binds specifically to the chitin beads, while other cellular proteins are washed away. neb.com Stringent washing conditions, including high salt concentrations (0.5-1 M NaCl) and nonionic detergents, can be employed to minimize nonspecific binding. neb.com The target CBP3 is then released from the column through thiol-induced on-column cleavage of the intein tag, yielding a pure protein without any tag remnants. nih.govneb.com The chitin resin can often be regenerated and reused multiple times. neb.comgithub.io

Cation-Exchange Chromatography: Following initial purification steps like affinity chromatography, cation-exchange chromatography can be employed for further purification and separation of different CBP isoforms. researchgate.net This method separates proteins based on their net positive charge at a specific pH. bio-rad.com Proteins with a net positive charge will bind to the negatively charged resin of the column. bio-rad.com A salt gradient is then used to elute the bound proteins; proteins with a weaker positive charge will elute at a lower salt concentration, while those with a stronger positive charge require a higher salt concentration to be displaced from the resin. bio-rad.com For instance, a chitin-adsorbed protein fraction can be applied to a Resource S column, and different CBP isoforms (e.g., Mo-CBP2, Mo-CBP3, Mo-CBP4, and Mo-CBP5) can be separated by applying a salt gradient. researchgate.net

Gel Electrophoresis: To assess the purity and determine the molecular weight of the purified CBP3, various gel electrophoresis techniques are utilized.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common method to check the purity and estimate the molecular mass of the purified protein. researchgate.net The protein samples are treated with SDS, a detergent that denatures the proteins and imparts a uniform negative charge. As a result, the proteins separate based on their size as they migrate through the polyacrylamide gel towards the positive electrode. nih.gov The presence of a single band on the gel at the expected molecular weight indicates a high degree of purity. researchgate.net

Native PAGE (Polyacrylamide Gel Electrophoresis): Unlike SDS-PAGE, native PAGE is performed under non-denaturing conditions, preserving the protein's native structure and biological activity. This technique can be used to confirm the presence of a single conformational state of the purified CBP3. researchgate.net

2D-Gel Electrophoresis: This technique provides higher resolution by separating proteins based on two different properties: isoelectric point in the first dimension and molecular weight in the second dimension. This can be useful for resolving complex mixtures of proteins and identifying different isoforms or post-translationally modified forms of CBP3.

Mass Spectrometry: Following gel electrophoresis, mass spectrometry is the definitive method for confirming the identity of the purified protein. promega.com The protein band of interest is excised from the gel, digested with a protease like trypsin, and the resulting peptides are analyzed by a mass spectrometer. promega.comfigshare.com The mass-to-charge ratios of the peptides are measured, generating a peptide mass fingerprint that can be compared against protein databases to unequivocally identify the protein as CBP3. promega.comnih.gov This technique can also be used to identify post-translational modifications. promega.com

Chitin-Binding Activity Assays

To characterize the functional properties of CBP3, various assays are employed to measure its ability to bind to chitin and other polysaccharides. These assays provide insights into the protein's binding affinity, specificity, and the nature of the interaction.

Colloidal chitin binding assays are widely used to assess the ability of CBP3 to bind to an insoluble form of chitin. nih.gov In this assay, a solution containing the purified CBP3 is incubated with colloidal chitin, which is a suspension of finely divided chitin particles. nih.govmdpi.com After an incubation period to allow for binding, the mixture is centrifuged to pellet the chitin along with any bound protein. nih.gov The amount of unbound protein remaining in the supernatant is then quantified. mdpi.com The difference between the initial protein concentration and the concentration of unbound protein represents the amount of protein that has bound to the colloidal chitin. researchgate.netresearchgate.net The percentage of binding can be calculated to quantify the binding activity. researchgate.net

To determine the substrate specificity of CBP3, its binding to a variety of different polysaccharides is tested. tandfonline.com This helps to understand whether the protein binds exclusively to chitin or if it can also interact with other structurally related polysaccharides like chitosan or cellulose. mdpi.com These assays are typically performed by incubating the protein with different insoluble polysaccharides and then quantifying the amount of bound protein, similar to the colloidal chitin binding assay. tandfonline.com By comparing the binding of CBP3 to various substrates, its preferred ligand can be identified. tandfonline.com For example, some chitin-binding proteins have been shown to exhibit dual-substrate specificity, binding to both chitin and cellulose. mdpi.com

More sophisticated methods are employed to obtain quantitative data on the binding strength and to further probe the nature of the protein-chitin interaction.

Multi-step elution is an advanced technique that provides a more detailed characterization of binding affinity. mdpi.com In this method, after the protein is bound to the chitin resin, it is eluted in a stepwise manner using a series of buffers with increasing denaturing strength. mdpi.com For example, a three-step elution might use:

A buffer containing a chaotropic agent like urea to disrupt weaker interactions. mdpi.com

A buffer with a strong detergent like SDS to disrupt hydrophobic interactions. mdpi.com

A combination of both urea and SDS to elute the most tightly bound proteins. mdpi.com

Structural Determination Techniques

The elucidation of the three-dimensional structure of Chitin-binding protein 3 (CBP3) is fundamental to understanding its function. Various biophysical techniques are employed to determine its structure at atomic or near-atomic resolution and to characterize its conformational dynamics.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, which closely mimics their native environment. springernature.com This method is particularly valuable for studying the structure and dynamics of chitin-binding proteins and their interactions with chitin oligomers.

In the study of a chitin-binding domain (CBD-γ) from a jumbo squid, solution-state NMR spectroscopy was instrumental in elucidating its 3D structure and its molecular interactions with the soluble chitin derivative pentaacetyl-chitopentaose. nih.govresearchgate.netbiorxiv.org Researchers observed that the folding of this chitin-binding domain is triggered upon its interaction with the chitin derivative. nih.govresearchgate.netbiorxiv.org This work provided the first experimental 3D structure of a CBP containing the "extended Rebers and Riddiford" (R&R) consensus motif, which is found in a wide range of arthropod exoskeletons. nih.govresearchgate.net

NMR is also used to analyze the chemical homogeneity of chitin preparations and to identify the products of enzymatic digestion. nih.gov For instance, solution proton and carbon NMR spectroscopy were used to identify a deacetylated chitobiose as a product of chitin digestion, revealing details about the substrate itself. nih.gov

Key Findings from NMR Studies:

FeatureObservationReference
Folding Folding of the chitin-binding domain is induced by binding to chitin derivatives. nih.govresearchgate.netbiorxiv.org
Interaction Site Specific molecular interactions between the protein and chitin are identified. nih.govbiorxiv.org
Structural Motif The first 3D structure of a CBP with the R&R consensus motif was determined. nih.govresearchgate.net

X-ray Crystallography for High-Resolution Structures

X-ray crystallography is a primary technique for obtaining high-resolution three-dimensional structures of proteins. nih.govresearchgate.net The process involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be modeled. nih.govyoutube.com

For chitin-binding proteins, X-ray crystallography provides detailed insights into their architecture. For example, the chitin-binding domain of a hyperthermophilic chitinase (B1577495) from Pyrococcus furiosus was crystallized, and its X-ray diffraction data were collected to a resolution of 1.70 Å. nih.gov Such high-resolution data allows for a precise determination of the protein's fold and the arrangement of amino acid residues in the chitin-binding site.

The crystallization of a chitin-binding protein is a critical and often challenging step. It involves screening a wide range of conditions to induce the formation of well-ordered crystals suitable for diffraction experiments. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a versatile technique used to investigate the secondary structure of proteins and to detect conformational changes that occur upon interaction with ligands or other molecules. wikipedia.organu.edu.auspringernature.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. wikipedia.org

In the context of CBP3, CD spectroscopy can be used to:

Determine Secondary Structure Content: The far-UV CD spectrum (190-250 nm) provides information about the proportions of α-helices, β-sheets, and random coils in the protein's structure.

Monitor Conformational Changes: Changes in the CD spectrum upon the addition of chitin or its oligomers can indicate a conformational change in the protein, such as the folding of a previously disordered region upon binding. This has been observed in other chitin-binding proteins where binding to chitin oligomers triggers a conformational transition. researchgate.net

Assess Stability: Thermal or chemical denaturation of the protein can be monitored by CD to assess its stability in the presence and absence of its ligand.

Functional Characterization Assays

To understand the biological role of CBP3, a variety of functional assays are employed. These assays are designed to quantify its antifungal properties and its ability to work in concert with chitinolytic enzymes.

In vitro Antifungal Assays (e.g., spore germination, mycelial growth inhibition)

In vitro antifungal assays are essential for determining the direct inhibitory effects of a protein on fungal growth. These assays typically involve exposing fungal cells to the protein and observing the impact on their viability and development.

Commonly used assays include:

Spore Germination Assay: This assay assesses the ability of a protein to inhibit the germination of fungal spores. An antifungal chitinase from Bacillus cereus was shown to be effective against the conidial germination of Botrytis elliptica. nih.gov

Mycelial Growth Inhibition Assay: The effect of the protein on the growth of fungal hyphae is measured. This can be done using methods like the disc diffusion susceptibility test or by measuring the minimum inhibitory concentration (MIC) in a liquid culture. nih.gov The growth of dermatopathogenic fungi has been shown to be inhibited by acidic mammalian chitinase. nih.gov

Cell Viability Assays: Techniques such as flow cytometry with viability dyes (e.g., propidium iodide) or metabolic assays (e.g., MTT assay) can quantify the number of viable fungal cells after treatment. mdpi.comfrontiersin.org

Table of In Vitro Antifungal Assay Methods:

Assay TypePrincipleMeasured Outcome
Spore Germination Microscopic observation of spore germination in the presence of the test protein.Percentage of germinated spores.
Mycelial Growth Measurement of the diameter of fungal colonies on solid media or turbidity in liquid media.Inhibition zone diameter or Minimum Inhibitory Concentration (MIC).
Cell Viability Staining with viability dyes or measuring metabolic activity.Percentage of viable cells or metabolic rate.

Assays for Synergistic Degradation with Chitinases

A key function of some chitin-binding proteins is to enhance the activity of chitinases in degrading insoluble chitin. This synergistic effect is crucial for efficient chitin breakdown.

Assays to measure this synergy typically involve incubating chitinases with a chitin substrate, both in the presence and absence of the chitin-binding protein. The extent of chitin degradation is then quantified by measuring the release of soluble reducing sugars.

For example, studies on chitin-binding proteins from Serratia proteamaculans demonstrated that both SpCBP21 and SpCBP50 acted synergistically with four different chitinases from the same organism to degrade both α- and β-chitin. nih.govplos.orgscispace.com The degradation was further enhanced in the presence of a reducing agent like reduced glutathione. nih.govplos.org Similarly, CBP21 from Serratia marcescens was shown to be essential for the efficient degradation of α-chitin by the three chitinases produced by the bacterium. researchgate.net

Experimental Setup for Synergism Assay:

ComponentDescription
Substrate Insoluble chitin (e.g., α-chitin, β-chitin, colloidal chitin).
Enzymes One or more chitinases.
Binding Protein The chitin-binding protein being tested (e.g., CBP3).
Buffer A suitable buffer to maintain optimal pH for enzyme activity.
Incubation The reaction mixture is incubated at a specific temperature with shaking.
Quantification The amount of reducing sugars released is measured over time.

The synergistic effect is confirmed if the amount of degradation with the combination of chitinase and CBP is significantly greater than the sum of the degradation by each protein individually.

Localization and Immunodetection Techniques

The subcellular localization of this compound (CBP3) and its detection in various tissues are crucial for understanding its biological function. Researchers employ a variety of localization and immunodetection techniques to visualize CBP3 within cells and tissues.

One common method involves the use of specific antibodies to detect the protein. For instance, in studies of Saccharomyces cerevisiae, an antibody developed against a TrpE/CBP3 fusion protein was used to identify a 40 kDa protein in wild-type yeast mitochondria through Western blotting. This protein was notably absent in mutant yeast strains that had a partially deleted CBP3 gene, confirming the antibody's specificity and the protein's mitochondrial residence.

Immunofluorescence microscopy is another powerful technique for localizing chitin-binding proteins. This method allows for the direct visualization of the protein within cellular structures. For example, in research on the silkworm, Bombyx mori, immunofluorescence studies revealed that a particular chitin-binding protein co-localized with chitin at the surface of the epidermis during the molting process. While not specific to CBP3, this demonstrates a common approach to studying the localization of chitin-binding proteins in relation to their substrate.

These techniques often rely on the generation of polyclonal or monoclonal antibodies that specifically recognize CBP3. The specificity of these antibodies is critical and is typically validated by testing them on tissues known to express the target protein and on negative controls, such as tissues from knockout organisms. The choice of reporter molecule, which can be an enzyme like horseradish peroxidase (HRP) for chromogenic detection or a fluorophore for fluorescent detection, is determined by the specific requirements of the experiment, including the level of protein expression and the desired imaging method.

Molecular Genetics and Bioinformatics Approaches

Gene Cloning, Expression, and Mutagenesis (e.g., site-directed, alanine scanning)

Molecular genetics techniques are fundamental to the study of CBP3, enabling researchers to isolate, express, and manipulate the gene to understand its function.

Gene Cloning and Expression: The initial step in characterizing CBP3 often involves cloning its corresponding gene. In early studies on Saccharomyces cerevisiae, the CBP3 gene was cloned by transforming a mutant strain with a yeast genomic library. This allowed for the identification and sequencing of the gene, revealing a 1005-nucleotide-long open reading frame. Once cloned, the gene can be inserted into an expression vector, such as a plasmid, to produce the CBP3 protein in a controlled manner in host cells like bacteria or yeast. This recombinant protein production is essential for a wide range of in vitro studies.

Mutagenesis: To investigate the function of specific amino acids or domains within the CBP3 protein, researchers utilize mutagenesis techniques. Site-directed mutagenesis allows for specific, planned changes to be made to the DNA sequence, resulting in corresponding changes in the amino acid sequence of the protein. This approach can be used to identify key residues involved in chitin binding, protein-protein interactions, or catalytic activity (if any). For example, by substituting specific amino acids, researchers can determine their importance for the protein's structure and function. Alanine scanning is a specific type of site-directed mutagenesis where individual amino acid residues are systematically replaced with alanine to determine their contribution to protein function.

Creating mutant organisms, such as yeast with a partially deleted CBP3 gene, is another powerful approach. By comparing the phenotype of the mutant with that of the wild-type organism, researchers can infer the function of the protein.

Transcriptional Reporter Assays and Electrophoretic Mobility Shift Assays (EMSA)

Understanding the regulation of CBP3 gene expression is key to understanding its role in cellular processes. Transcriptional reporter assays and Electrophoretic Mobility Shift Assays (EMSA) are two common techniques used to study gene regulation, although specific applications to CBP3 are not extensively documented in the provided context. However, their application to chitin-induced genes in other organisms illustrates their utility.

Transcriptional Reporter Assays: These assays are used to measure the activity of a gene's promoter. In a typical setup, the promoter region of the gene of interest (e.g., CBP3) is cloned upstream of a reporter gene, such as one encoding Green Fluorescent Protein (GFP) or luciferase. This construct is then introduced into cells. The expression of the reporter protein, which can be easily measured, serves as a proxy for the transcriptional activity of the promoter. This technique can be used to identify conditions or transcription factors that activate or repress CBP3 gene expression. For instance, in Vibrio cholerae, a transcriptional reporter assay using a GFP reporter was employed to assess chitin-dependent gene expression.

Electrophoretic Mobility Shift Assays (EMSA): EMSA, also known as a gel shift assay, is a widely used in vitro technique to study protein-DNA or protein-RNA interactions. wikipedia.orgnih.gov This method can determine if a transcription factor binds to a specific DNA sequence in the promoter region of a gene. A labeled DNA probe containing the putative binding site is incubated with a protein extract or a purified protein. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel compared to the free, unbound DNA probe, resulting in a "shifted" band. wikipedia.orglicorbio.com This technique can be used to identify transcription factors that regulate the CBP3 gene and to map their precise binding sites within the promoter.

Bioinformatics Tools for Sequence Analysis, Domain Prediction, and Phylogenetic Analysis

Bioinformatics plays a crucial role in the study of CBP3 and other chitin-binding proteins by allowing for in silico analysis of their sequences, structures, and evolutionary relationships.

Sequence Analysis: A variety of online tools and databases are used for the basic characterization of CBP3. For example, the ProtParam tool on the ExPASy server can be used to estimate physicochemical properties such as molecular weight and isoelectric point from a protein sequence. researchgate.net The NCBI's Batch CD-Search can be used to identify conserved domains within the protein sequence. mdpi.com

Domain Prediction: A key feature of chitin-binding proteins is the presence of specific chitin-binding domains (CBDs). Bioinformatics tools are essential for identifying these domains. For example, the Pfam database contains information on protein families and domains, including the ChtBD2 (peritrophin A-type) domain found in many insect chitin-binding proteins. By searching genomic and proteomic databases, researchers can identify all proteins within an organism that contain such domains.

Phylogenetic Analysis: To understand the evolutionary relationships between CBP3 and other chitin-binding proteins, phylogenetic analysis is performed. This typically involves aligning multiple protein sequences using programs like ClustalW and then constructing a phylogenetic tree using methods such as the neighbor-joining method implemented in software like MEGA. This can reveal evolutionary conservation and divergence among different classes of chitin-binding proteins across various species.

The following table summarizes some of the bioinformatics tools used in the research of chitin-binding proteins:

Tool/DatabaseApplication
BLASTP Searching for similar protein sequences in a database.
ProtParam (ExPASy) Calculating physicochemical parameters of a protein. researchgate.net
Batch CD-Search (NCBI) Identifying conserved domains in a protein sequence. mdpi.com
Pfam Database of protein families and domains.
ClustalW Performing multiple sequence alignments.
MEGA Constructing phylogenetic trees.
TBtools Extracting coding sequences (CDS) from genomes. mdpi.com
Plant-mPLoc Server Predicting subcellular localization of proteins. researchgate.net

Genome-Wide Expression Profiling

Genome-wide expression profiling techniques provide a comprehensive view of gene expression patterns, allowing researchers to understand when and where CBP3 and related genes are expressed.

Microarray Analysis: This technique involves hybridizing labeled cDNA from a specific tissue or condition to a microarray chip containing thousands of known gene probes. The intensity of the signal for each probe corresponds to the expression level of that gene. Microarray analysis has been used to study the expression of genes encoding chitin-binding proteins in various tissues of the silkworm, Bombyx mori. nih.gov This revealed that genes for cuticle proteins analogous to peritrophins (CPAPs) were widely expressed, while peritrophic membrane protein (PMP) genes were highly expressed in the midgut. nih.gov

RNA-Seq: RNA sequencing is a more recent and powerful technique that involves deep sequencing of the entire transcriptome of a sample. This provides a more quantitative and comprehensive measure of gene expression than microarrays. RNA-seq data has been used to generate "heat map" representations of gene expression profiles for chitin-binding proteins across different developmental stages and tissues in organisms like Manduca sexta. This allows for the identification of genes with specific expression patterns, suggesting their involvement in particular biological processes.

These genome-wide approaches are invaluable for identifying co-expressed genes, which may function in the same pathway as CBP3, and for understanding how the expression of chitin-binding protein genes is coordinated in response to developmental cues or environmental stresses.

Conclusion and Future Research Directions

Summary of Current Understanding of Chitin-Binding Protein 3

Current scientific understanding of this compound (CBP3) is primarily centered on a specific protein isolated from the seeds of Moringa oleifera, designated as Mo-CBP3. plos.orgufc.br Research has revealed that Mo-CBP3 is a thermostable, 14-kDa antifungal protein that demonstrates significant inhibitory effects against the growth and spore germination of various phytopathogenic fungi, including Fusarium solani. plos.orgnih.gov This protein is characterized by its high stability under varying temperatures and pH levels, a quality that makes it a robust candidate for further research and application. nih.govnih.gov

Structurally, Mo-CBP3 is composed of approximately 30.3% α-helices, 16.3% β-sheets, 22.3% turns, and 30.4% unordered forms. nih.gov Contrary to initial expectations that it might belong to a known lectin or carbohydrate-binding module (CBM) family due to its affinity for chitin (B13524), molecular cloning and sequence analysis have classified Mo-CBP3 as a member of the 2S albumin family of seed storage proteins. plos.orgnih.gov This discovery was significant as it revealed a novel function for a typical 2S albumin, suggesting a role in plant defense mechanisms. ufc.brnih.gov Further analysis has shown that Mo-CBP3 is a mixture of at least four isoforms, which are products of different mRNA. plos.orgnih.gov

The antifungal mechanism of Mo-CBP3 is multifaceted. It is believed to act by binding to the nascent chitin in the fungal cell wall, which disrupts cell growth and polarity. plos.org Studies on Fusarium solani have shown that Mo-CBP3 can have both fungistatic and fungicidal effects depending on its concentration. nih.govplos.org The binding to the fungal cell surface appears to be mediated in part by electrostatic interactions. nih.gov Furthermore, Mo-CBP3 has been observed to induce the production of reactive oxygen species (ROS) and cause disorganization of the cytoplasm and plasma membrane in fungal cells. nih.gov A synthetic peptide derived from Mo-CBP3, Mo-CBP3-PepII, has been shown to induce DNA fragmentation and apoptosis in Cryptococcus neoformans. mdpi.com

Unanswered Questions and Research Gaps in CBP3 Biology

Despite the significant progress in understanding Mo-CBP3, several questions and research gaps remain. A primary area for future investigation is the precise molecular mechanism of chitin binding. While it is established that Mo-CBP3 binds to chitin, the specific amino acid residues and structural motifs responsible for this interaction within the 2S albumin fold are not fully elucidated. plos.orgufc.br Understanding this could explain the novel functionality of a seed storage protein acting as a chitin-binding agent.

Another significant gap is the full spectrum of its biological roles in Moringa oleifera. While a defensive role against fungal pathogens is strongly suggested, its complete physiological function within the seed and the developing plant is yet to be determined. nih.govnih.gov Research into the regulation of Mo-CBP3 gene expression under different stress conditions could provide further insights into its natural function.

The antifungal activity of Mo-CBP3 has been demonstrated against several phytopathogenic fungi, but its efficacy against a broader range of fungal species, including those affecting animals and humans, is an area that warrants more extensive research. nih.govfrontiersin.org While studies on Candida species have shown promise, a more comprehensive screening is needed. frontiersin.org Furthermore, the potential for synergistic effects when combined with other antifungal agents is largely unexplored.

The relationship between the different isoforms of Mo-CBP3 and their specific functions is also unclear. It is not yet known if the various isoforms have different binding affinities, antifungal potencies, or target specificities. plos.orgnih.gov Investigating the individual isoforms could lead to the discovery of more potent or specialized antifungal variants. Additionally, while the protein is known to be a glycoprotein (B1211001), the role of its glycan components in its stability, binding, and antifungal activity has not been thoroughly investigated. nih.gov

Emerging Methodologies for Deeper Mechanistic Insights

Advances in various scientific methodologies offer promising avenues for addressing the unanswered questions in CBP3 biology. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), could be employed to determine the three-dimensional structure of Mo-CBP3 in complex with chitin oligosaccharides. This would provide precise details about the binding interface and the conformational changes that may occur upon binding.

Modern genetic and molecular biology tools can be utilized to explore the in planta role of Mo-CBP3. The use of CRISPR-Cas9 gene editing technology to create knockout or knockdown mutants of the Mo-CBP3 genes in Moringa oleifera would be a direct way to assess its physiological importance in plant development and defense.

Advanced microscopy techniques, including atomic force microscopy (AFM), can provide insights into the physical interactions between Mo-CBP3 and the fungal cell surface. dntb.gov.ua Super-resolution microscopy could be used to visualize the localization of the protein on fungal hyphae and spores with high precision, helping to elucidate its mode of action at the subcellular level.

Proteomics and transcriptomics approaches can be used to study the global cellular response of fungi to Mo-CBP3 treatment. Analyzing changes in protein expression and gene transcription in fungi exposed to the protein can reveal the downstream pathways affected by its binding and help to identify additional cellular targets. Furthermore, improved chitin-binding assays that involve multi-step elution protocols can offer a more detailed assessment of binding strength and specificity under various conditions. researchgate.net

Potential for Biotechnological Applications (e.g., biomaterials, biocontrol agents, water treatment)

The unique properties of this compound, particularly Mo-CBP3, present significant potential for various biotechnological applications.

Biocontrol Agents: The most immediate application is in agriculture as a natural and potent antifungal agent. nih.gov Its efficacy against a range of phytopathogenic fungi suggests it could be developed into a bio-pesticide for crop protection. nih.gov The high stability of Mo-CBP3 is a major advantage for field applications. nih.govnih.gov Furthermore, there is potential for developing transgenic crops that express the Mo-CBP3 gene, thereby conferring enhanced resistance to fungal diseases. ufc.br

Biomaterials: Chitin and its derivative, chitosan, are widely used in the development of biomaterials for applications such as wound dressings and drug delivery systems. nih.govmdpi.com Proteins with a specific affinity for chitin, like CBP3, could be used to functionalize these biomaterials. For example, immobilizing Mo-CBP3 on chitin-based wound dressings could create materials with enhanced antimicrobial properties. They could also be used in affinity chromatography for the purification of chitin-containing molecules.

Q & A

Q. Methodological Insight :

  • Perform isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions .
  • Compare recombinant CBP3 variants (e.g., CHI3L3 vs. CHI3L1) using activity assays with chitin oligomers or heparin sulfate .

Basic Question: What experimental approaches are recommended for detecting and quantifying CBP3 in biological samples?

  • ELISA : Use high-sensitivity kits targeting conserved epitopes (e.g., human CHI3L1/3-specific antibodies) with detection limits <10 pg/mL .
  • Western blotting : Employ reducing conditions to resolve disulfide-bonded isoforms and avoid false negatives .
  • Immunofluorescence : Localize CBP3 in tissue sections using confocal microscopy, particularly in chitin-rich matrices (e.g., arthropod cuticles or fungal cell walls) .

Advanced Question: How can computational modeling improve understanding of CBP3-substrate interactions?

  • Homology modeling : Use tools like SWISS-MODEL to predict CBD structures based on conserved folds (e.g., CBP21 from Serratia marcescens) .
  • Molecular docking : Simulate interactions between CBP3 and chitin polymers using software like AutoDock Vina, focusing on residues like GLU-312 and TRP-334 implicated in polar interactions .
  • Dynamic simulations : Analyze binding stability with GROMACS to identify critical conformational changes during substrate engagement .

Validation : Cross-reference predictions with mutagenesis studies (e.g., alanine scanning of binding loops) .

Basic Question: What are the key databases and resources for accessing CBP3-related data?

  • BindingDB : Query chitin-binding affinities, ligand structures, and associated publications using advanced filters (e.g., target organism or assay type) .
  • CAZy Database : Annotate CBDs within glycoside hydrolase families (e.g., GH18 for chitinases) .
  • PDB : Download resolved structures of homologous proteins (e.g., PDB ID 2JBX for CBP21) .

Advanced Question: How should researchers design experiments to study CBP3’s role in host-pathogen interactions?

  • In vitro models : Co-culture CBP3-expressing macrophages with fungal pathogens (e.g., Candida albicans) and quantify cytokine profiles via RNA-seq .
  • Genetic knockout : Use CRISPR-Cas9 to delete CBP3 in model organisms (e.g., Drosophila) and assess susceptibility to chitin-containing pathogens .
  • Binding competition assays : Test CBP3’s ability to outcompete host immune receptors (e.g., LysM-containing proteins) for chitin binding using surface plasmon resonance (SPR) .

Controls : Include chitinase-treated samples to distinguish between chitin-dependent and independent effects .

Advanced Question: What strategies address challenges in recombinant CBP3 production?

  • Expression optimization : Use codon-optimized vectors (e.g., pET-28a) in E. coli BL21(DE3) with induction at 18°C to minimize inclusion bodies .
  • Affinity purification : Employ chitin resin columns for CBD-tagged proteins, followed by TEV protease cleavage to remove tags .
  • Quality control : Validate purity (>95%) via SDS-PAGE and confirm folding with circular dichroism (CD) spectroscopy .

Basic Question: How does CBP3 contribute to extracellular matrix (ECM) remodeling?

CBP3 facilitates ECM reorganization by:

  • Binding to chitin fragments released during tissue turnover, promoting macrophage recruitment .
  • Enhancing integrin-mediated adhesion via LFA-1/ICAM-1 upregulation .

Methodological Insight : Monitor ECM changes in 3D cell cultures using second-harmonic generation (SHG) microscopy to visualize collagen-chitin interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.